![molecular formula C12H11NO6S B12918340 2-[(4-Methoxybenzene-1-sulfonyl)methyl]-5-nitrofuran CAS No. 61266-76-0](/img/structure/B12918340.png)
2-[(4-Methoxybenzene-1-sulfonyl)methyl]-5-nitrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((4-Methoxyphenyl)sulfonyl)methyl)-5-nitrofuran is an organic compound that features a furan ring substituted with a nitro group and a sulfonylmethyl group attached to a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Methoxyphenyl)sulfonyl)methyl)-5-nitrofuran typically involves the following steps:
Formation of the sulfonylmethyl intermediate: This can be achieved by reacting 4-methoxybenzenesulfonyl chloride with a suitable methylating agent under basic conditions.
Nitration of furan: The furan ring is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Coupling reaction: The sulfonylmethyl intermediate is then coupled with the nitrated furan under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(((4-Methoxyphenyl)sulfonyl)methyl)-5-nitrofuran can undergo various chemical reactions, including:
Oxidation: The sulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(((4-Methoxyphenyl)sulfonyl)methyl)-5-nitrofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(((4-Methoxyphenyl)sulfonyl)methyl)-5-nitrofuran depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The sulfonyl and nitro groups can participate in various biochemical pathways, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-(((4-Methoxyphenyl)sulfonyl)methyl)-5-nitrothiophene: Similar structure but with a thiophene ring instead of a furan ring.
2-(((4-Methoxyphenyl)sulfonyl)methyl)-5-nitropyrrole: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
2-(((4-Methoxyphenyl)sulfonyl)methyl)-5-nitrofuran is unique due to the combination of its functional groups and the furan ring, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
61266-76-0 |
|---|---|
Molecular Formula |
C12H11NO6S |
Molecular Weight |
297.29 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylmethyl]-5-nitrofuran |
InChI |
InChI=1S/C12H11NO6S/c1-18-9-2-5-11(6-3-9)20(16,17)8-10-4-7-12(19-10)13(14)15/h2-7H,8H2,1H3 |
InChI Key |
CNEQSGAUBOYVSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


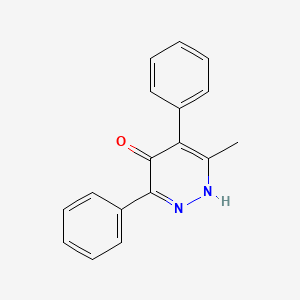

![2-Amino-8-[(pyren-1-yl)amino]-3,7-dihydro-6H-purin-6-one](/img/structure/B12918265.png)
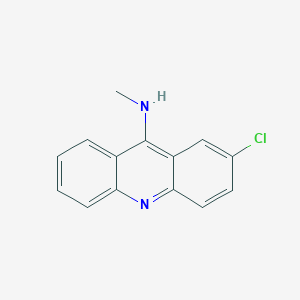
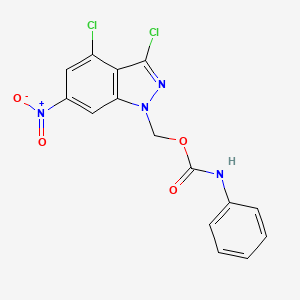
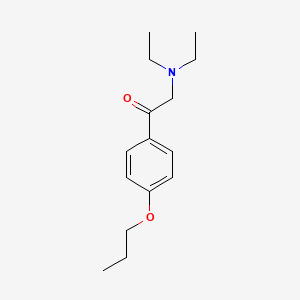
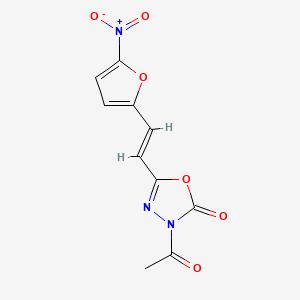

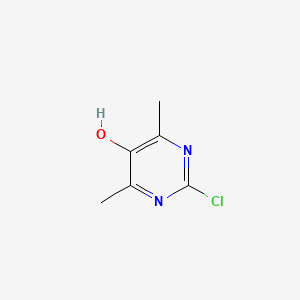
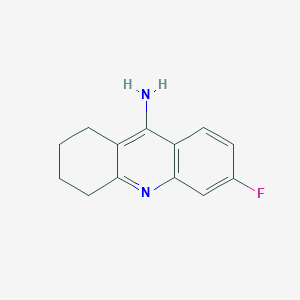
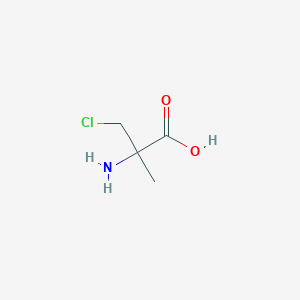
![Ethyl 4-{3-[(dimethylcarbamoyl)amino]phenyl}-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12918326.png)
![8-[(2-Chloroethyl)sulfanyl]-9-ethyl-9h-purine](/img/structure/B12918329.png)

